molecular formula C9H18N2O B15147950 3-Amino-3-cyclohexylpropanamide CAS No. 771527-14-1

3-Amino-3-cyclohexylpropanamide

Cat. No.: B15147950
CAS No.: 771527-14-1
M. Wt: 170.25 g/mol
InChI Key: ZBHYMBGLJYOYSZ-UHFFFAOYSA-N
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Description

3-Amino-3-cyclohexylpropanamide is an organic compound with the molecular formula C9H18N2O It is characterized by the presence of an amino group (-NH2) and a cyclohexyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclohexylpropanamide typically involves the reaction of cyclohexylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for the hydrogenation step and acidic or basic conditions for the hydrolysis step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and automated control systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclohexylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, secondary amines, and various substituted amides.

Scientific Research Applications

3-Amino-3-cyclohexylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropanamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    3-Amino-3-phenylpropanamide: Contains a phenyl group instead of a cyclohexyl group, leading to variations in hydrophobic interactions and reactivity.

Uniqueness

3-Amino-3-cyclohexylpropanamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

771527-14-1

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-amino-3-cyclohexylpropanamide

InChI

InChI=1S/C9H18N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)

InChI Key

ZBHYMBGLJYOYSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC(=O)N)N

Origin of Product

United States

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